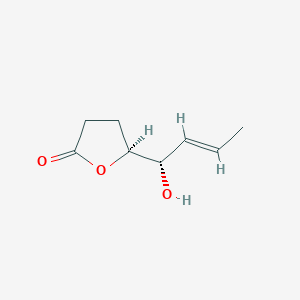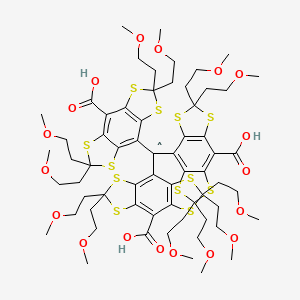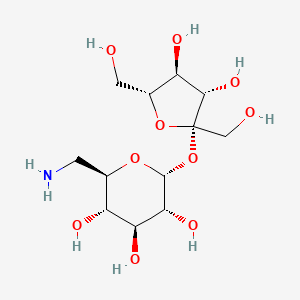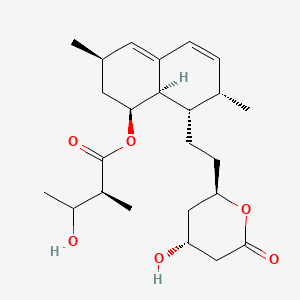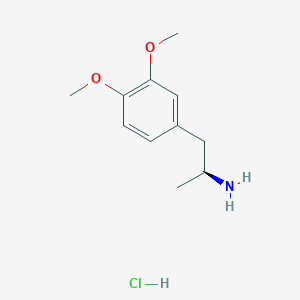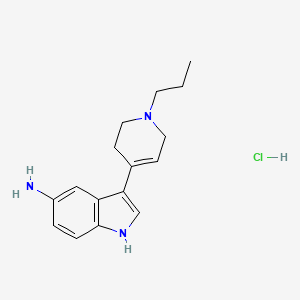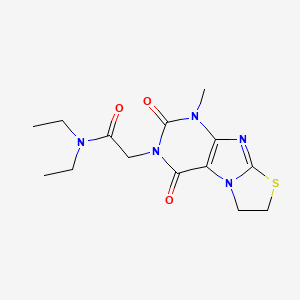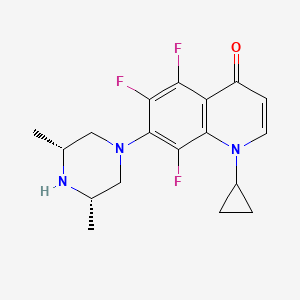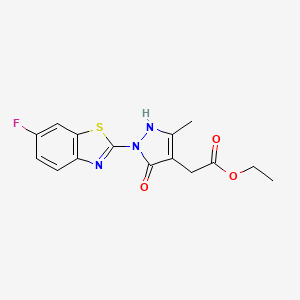
Ethyl 1-(6-fluoro-2-benzothiazolyl)-5-hydroxy-3-methyl-1H-pyrazole-4-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(6-fluoro-2-benzothiazolyl)-5-hydroxy-3-methyl-1H-pyrazole-4-acetate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzothiazole ring, a pyrazole ring, and an ethyl ester group, which contribute to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(6-fluoro-2-benzothiazolyl)-5-hydroxy-3-methyl-1H-pyrazole-4-acetate typically involves multiple steps, starting with the preparation of the benzothiazole and pyrazole intermediates. One common method involves the reaction of 2-amino-5-fluorobenzenethiol with chloroacetic acid to form the benzothiazole ring. The pyrazole ring is then synthesized by reacting hydrazine with an appropriate β-diketone. Finally, the two intermediates are coupled under specific conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency. The final product is typically purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-(6-fluoro-2-benzothiazolyl)-5-hydroxy-3-methyl-1H-pyrazole-4-acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluorine atom on the benzothiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction may produce alcohols or amines
Applications De Recherche Scientifique
Ethyl 1-(6-fluoro-2-benzothiazolyl)-5-hydroxy-3-methyl-1H-pyrazole-4-acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 1-(6-fluoro-2-benzothiazolyl)-5-hydroxy-3-methyl-1H-pyrazole-4-acetate involves its interaction with specific molecular targets and pathways. The compound’s benzothiazole and pyrazole rings allow it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibiting the growth of cancer cells or bacteria. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparaison Avec Des Composés Similaires
Ethyl 1-(6-fluoro-2-benzothiazolyl)-5-hydroxy-3-methyl-1H-pyrazole-4-acetate can be compared with other similar compounds, such as:
Benthiavalicarb: A fungicide with a similar benzothiazole structure, used to control plant pathogens.
Fluorobenzothiazole derivatives: Compounds with similar structures but different functional groups, exhibiting various biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
92537-76-3 |
|---|---|
Formule moléculaire |
C15H14FN3O3S |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
ethyl 2-[2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetate |
InChI |
InChI=1S/C15H14FN3O3S/c1-3-22-13(20)7-10-8(2)18-19(14(10)21)15-17-11-5-4-9(16)6-12(11)23-15/h4-6,18H,3,7H2,1-2H3 |
Clé InChI |
FQPVFTZBGPUVLK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=C(NN(C1=O)C2=NC3=C(S2)C=C(C=C3)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


